3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one
Beschreibung
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications due to their anticoagulant, antimicrobial, and anticancer properties .
Eigenschaften
Molekularformel |
C10H7ClO4 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChI-Schlüssel |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the chlorination of 7,8-dihydroxy-4-methylcoumarin. One common method includes the reaction of 7,8-dihydroxy-4-methylcoumarin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant activity and potential use in treating cardiovascular diseases.
Industry: Used in the synthesis of dyes, perfumes, and as a fluorescent marker in biochemical assays.
Wirkmechanismus
The biological activity of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine atom at the 3-position.
4-methylumbelliferone: Lacks the hydroxyl groups at the 7 and 8 positions.
3-chloro-7-hydroxy-4-methylcoumarin: Similar structure but lacks the hydroxyl group at the 8 position.
Uniqueness
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both hydroxyl groups at the 7 and 8 positions and a chlorine atom at the 3-position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
